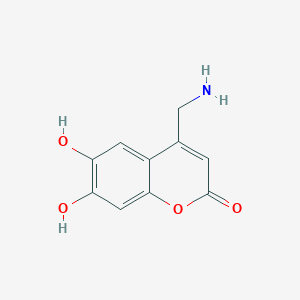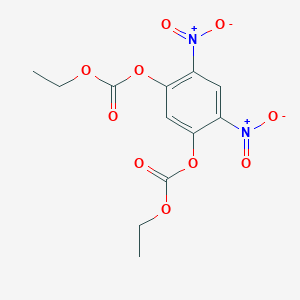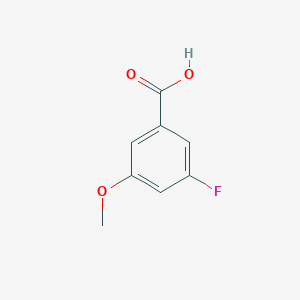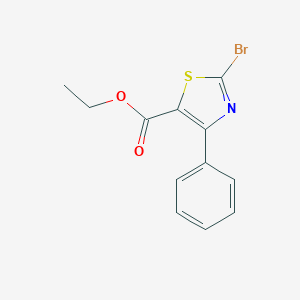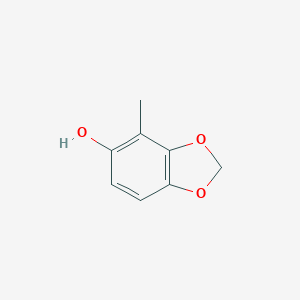
4-Methyl-1,3-benzodioxole-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,3-benzodioxole-5-ol, also known as eugenol, is a natural phenolic compound found in several plants, including clove, nutmeg, and cinnamon. Eugenol has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Mecanismo De Acción
Eugenol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. Eugenol also inhibits the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has been shown to modulate several signaling pathways, including the NF-κB and MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
Eugenol has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Eugenol also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has been shown to have antimicrobial effects against several bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Eugenol has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has been shown to have low toxicity and high bioavailability. However, 4-Methyl-1,3-benzodioxole-5-ol has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous systems. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has a strong odor, which can interfere with some experiments.
Direcciones Futuras
There are several future directions for the study of 4-Methyl-1,3-benzodioxole-5-ol. One potential direction is the development of 4-Methyl-1,3-benzodioxole-5-ol-based therapies for the treatment of cancer and other diseases. Another direction is the study of 4-Methyl-1,3-benzodioxole-5-ol's effects on the gut microbiome and its potential use as a prebiotic. Additionally, the development of new synthesis methods for 4-Methyl-1,3-benzodioxole-5-ol and its derivatives could lead to the discovery of new biological activities. Finally, the study of 4-Methyl-1,3-benzodioxole-5-ol's effects on the environment and its potential use as a green solvent could have important implications for sustainability.
Conclusion:
In conclusion, 4-Methyl-1,3-benzodioxole-5-ol is a natural phenolic compound with several biological activities and potential therapeutic applications. Its mechanism of action involves the inhibition of several enzymes and signaling pathways. Eugenol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-Methyl-1,3-benzodioxole-5-ol, including the development of new therapies and the study of its effects on the gut microbiome and the environment.
Métodos De Síntesis
Eugenol can be synthesized from 4-Methyl-1,3-benzodioxole-5-ol acetate by hydrolysis or from iso4-Methyl-1,3-benzodioxole-5-ol by methylation. The most common method of synthesizing 4-Methyl-1,3-benzodioxole-5-ol is by the isomerization of 4-Methyl-1,3-benzodioxole-5-ol acetate.
Aplicaciones Científicas De Investigación
Eugenol has been studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. It has been shown to have potential therapeutic applications in the treatment of several diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Eugenol has also been studied for its use as a food preservative and flavoring agent.
Propiedades
Número CAS |
187040-03-5 |
|---|---|
Nombre del producto |
4-Methyl-1,3-benzodioxole-5-ol |
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
4-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C8H8O3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3 |
Clave InChI |
ZBFVXNCYGRJZCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)O |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)O |
Sinónimos |
1,3-Benzodioxol-5-ol, 4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
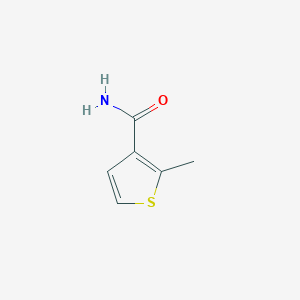
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
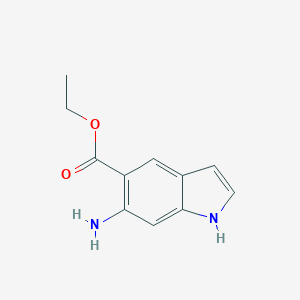
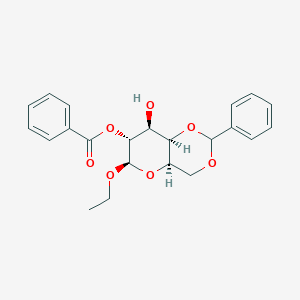
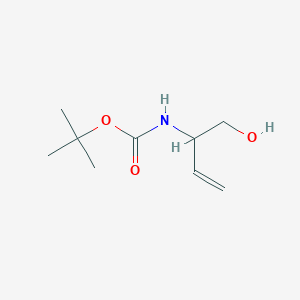
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
